Astringin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Here are some areas of scientific research involving astringin:

Antioxidant Activity

Astringin has been shown to exhibit antioxidant properties in laboratory studies. These studies suggest that astringin may help protect cells from damage caused by free radicals [1].

Antimicrobial Effects

Some research has investigated the potential antimicrobial effects of astringin. These studies have shown that astringin may have some activity against certain bacteria and fungi [2].

Other Potential Health Benefits

Astringin has also been studied for its potential role in various other health areas, including wound healing, cardiovascular health, and diabetes management. However, more research is needed to confirm these potential benefits [3, 4, 5].

- [1] Antioxidant and antimicrobial activities of tannins extracted from Terminalia chebula Retz. fruits ScienceDirect:

- [2] Tannins: Classification and Definition )

- [3] Role of tannins in wound healing )

- [4] Dietary tannins, gut microbiota and cardiovascular health )

- [5] Anti-diabetic properties of tannins revisited )

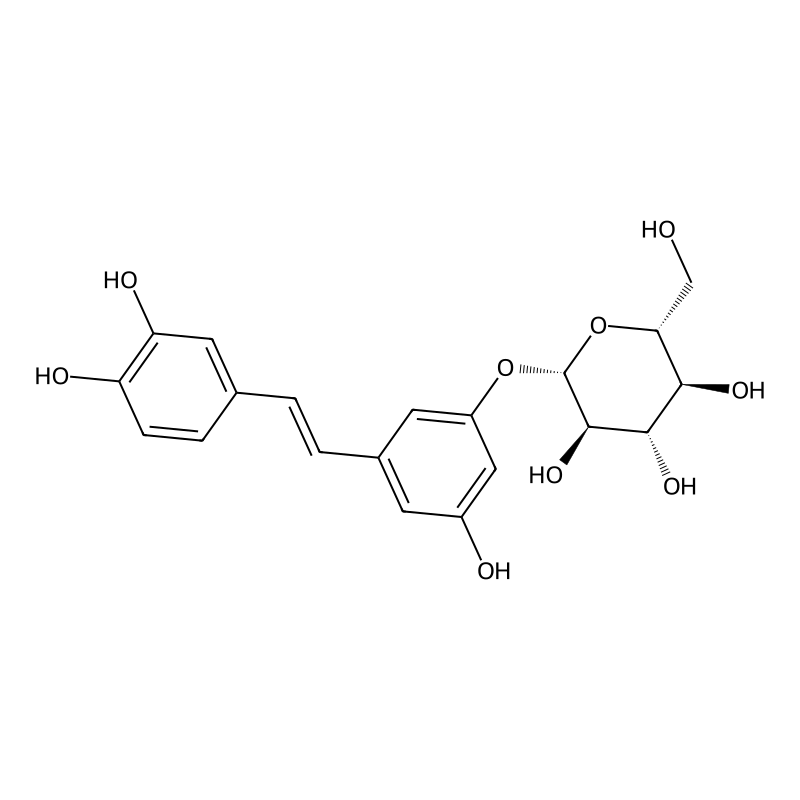

Astringin is a phenolic stilbene glucoside primarily found in the grapevine species Vitis vinifera. It is characterized by its unique chemical structure, which includes a stilbene backbone attached to a glucose molecule. Astringin has garnered attention due to its potential health benefits, particularly its antioxidant and antineoplastic properties, making it a compound of interest in both food science and pharmacology .

Astringin exhibits several biological activities:

- Antioxidant Activity: It scavenges free radicals and protects cells from oxidative stress.

- Antineoplastic Activity: Studies have indicated that astringin may inhibit cancer cell proliferation and induce apoptosis in certain cancer types .

- Anti-inflammatory Effects: Astringin has been shown to reduce inflammation markers, further supporting its potential therapeutic applications.

These activities highlight astringin's role as a bioactive compound with implications for health promotion and disease prevention.

The biosynthesis of astringin involves the condensation of three acetate units derived from malonyl-CoA, followed by enzymatic reactions that incorporate phenolic acids. The key enzyme involved is stilbene synthase, which catalyzes the formation of the stilbene backbone from phenolic precursors . The glucosylation step, where glucose is added, is typically facilitated by glucosyltransferases, resulting in the final structure of astringin.

Astringin has several applications across different fields:

- Food Industry: Due to its antioxidant properties, it is used as a natural preservative in food products.

- Pharmaceuticals: Its potential antineoplastic activity makes it a candidate for cancer research and drug development.

- Cosmetics: Astringin's skin-tightening effects are utilized in various cosmetic formulations aimed at improving skin texture and appearance.

Research on astringin's interactions focuses on its ability to bind with proteins and other biomolecules. Interaction studies have shown that astringin can form stable complexes with salivary proteins, contributing to its astringent sensation. Additionally, its antioxidant properties may enhance the stability of other compounds when used in formulations .

Astringin shares similarities with other polyphenolic compounds but stands out due to its specific structural features and biological activities. Below is a comparison with some similar compounds:

| Compound | Structure Type | Biological Activity | Unique Aspects |

|---|---|---|---|

| Resveratrol | Stilbene | Antioxidant, anti-inflammatory | Known for cardiovascular benefits |

| Quercetin | Flavonoid | Antioxidant, anti-inflammatory | Broad range of health benefits |

| Tannins | Polyphenol | Astringent, antioxidant | Larger molecular size affects taste |

| Catechin | Flavonoid | Antioxidant | Found in high concentrations in tea |

Astringin's unique combination of being both a stilbene and glucoside distinguishes it from these compounds, particularly regarding its solubility and bioavailability.

Resveratrol serves as the foundational precursor for astringin biosynthesis across plant systems. Stilbene synthase (STS) enzymes catalyze the condensation of p-coumaroyl-CoA with three malonyl-CoA molecules to form resveratrol. This trihydroxystilbene intermediate undergoes further structural modifications:

- Hydroxylation: Addition of a 3′-hydroxy group converts resveratrol to piceatannol (3,5,3′,4′-tetrahydroxystilbene)

- Glycosylation: UDP-glucose-dependent glucosyltransferases attach glucose to the 3′-position

- Methylation: Species-specific O-methylation generates structural variants like isorhapontin [1] [2]

Transgenic Picea abies studies confirm this pathway: STS-overexpressing lines show 3–5× increased astringin/isorhapontin production without resveratrol accumulation, demonstrating its transient intermediate status [1] [2].

Enzymatic Hydroxylation and O-Glucosylation Mechanisms

The conversion of resveratrol to astringin requires two enzymatic phases:

Hydroxylation: Cytochrome P450 monooxygenases introduce the 3′-hydroxy group. This reaction exhibits strict regiospecificity, occurring exclusively at the stilbene B-ring [1].

O-Glucosylation: Soluble glucosyltransferases transfer glucose from UDP-glucose to the 3′-hydroxy group. These enzymes:

- Recognize folded protein motifs (e.g., EGF-like repeats)

- Exhibit conformational plasticity for substrate binding

- Require properly folded substrates for activity [5]

Structural analyses reveal glucosyltransferases contain:

- Catalytic pockets accommodating diverse polyphenolic substrates

- Acidic patches for UDP-glucose binding

- Flexible loops accommodating hydroxylated intermediates [3] [5]

Species-Specific Biosynthesis in Picea spp. vs. Vitis vinifera Systems

| Biosynthesis Feature | Picea spp. (Norway spruce) | Vitis vinifera (Grapevine) |

|---|---|---|

| Dominant stilbenes | Tetrahydroxystilbene glycosides | Trihydroxystilbenes |

| Key enzymes | STS, hydroxylases, O-glucosyltransferases | STS |

| Resveratrol stability | Low accumulation (rapid conversion) | High accumulation (end product) |

| Genetic regulation | Single STS orthologs (PaSTS1/2) | Multiple STS gene copies |

| Structural outcomes | Astringin/isorhapontin glycosides | Resveratrol monomers |

Picea species exhibit specialized metabolism where resveratrol serves exclusively as a biosynthetic intermediate. In contrast, Vitis vinifera accumulates resveratrol as an endpoint metabolite due to:

- Absence of specialized hydroxylases/glucosyltransferases

- Evolutionary divergence in stilbene pathway regulation

- Broader genetic diversity in STS gene families [6] [1]

Induction Pathways: Fungal Elicitation and Stress Response Dynamics

Fungal pathogens activate astringin biosynthesis through conserved stress-response mechanisms:

- Pathogen recognition: Fungal chitin oligomers trigger MAPK cascades (e.g., Hog1 pathway)

- Transcriptional activation: STS gene expression increases 4–7× within 24 hours post-infection

- Metabolic induction: Astringin production increases 2.8-fold in infected tissues

- Defense potentiation: Fungistatic activity correlates with astringin concentration (EC₅₀ = 18–22 μM) [1] [4]

Stress signaling involves:

- MAPK phosphorylation cascades: Hog1/Slt2 kinases transduce stress signals

- Transcriptional reprogramming: Rapid STS promoter activation

- Feedback regulation: Stilbenes inhibit fungal growth, reducing infection pressure [1] [4] [2]

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Use Classification

Dates

2. Waffo-Téguo, P., Hawthorne, M.E., Cuendet, M., et al. Potential cancer-chemopreventive activities of wine stilbenoids and flavans extracted from grape (Vitis vinifera) cell cultures. Nutr. Cancer 40(2), 173-179 (2001).